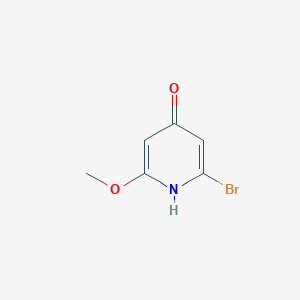

2-Bromo-6-methoxypyridin-4-ol

Description

Contextualization within Halogenated Pyridinol Chemistry

Halogenated pyridinols are a class of compounds characterized by a pyridine (B92270) ring bearing both a halogen substituent and a hydroxyl group. These functionalities impart a unique reactivity profile. The hydroxyl group can act as a nucleophile or be converted into a better leaving group, while the halogen atom, in this case, bromine, is an excellent handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents.

The presence of multiple substituents on the pyridine ring, as seen in 2-Bromo-6-methoxypyridin-4-ol, allows for regioselective reactions, a crucial aspect in the synthesis of complex target molecules. The specific positioning of the bromo, methoxy (B1213986), and hydroxyl groups influences the electronic properties of the pyridine ring, directing subsequent chemical transformations. For instance, halogenated pyridines are key precursors in the synthesis of pharmaceuticals and agrochemicals. chemrxiv.org

Significance of Pyridine, Bromo, and Methoxy Substituents in Chemical Synthesis

The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. numberanalytics.com Its nitrogen atom imparts basicity and the ability to coordinate with metal ions. numberanalytics.com

The bromo substituent is particularly valuable in organic synthesis. It serves as a versatile functional group that can be readily transformed into other groups through various reactions. Notably, it is a key participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in 2-bromo-6-methylpyridine, a related compound, allows for its use in the synthesis of more complex structures like 6,6′-dimethyl-2,2′-bipyridine. sigmaaldrich.com

The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. It can also be cleaved to reveal a hydroxyl group, providing another point for modification. The presence of a methoxy group can affect the solubility of the compound, often making it more soluble in organic solvents. cymitquimica.com In some cases, the methoxy group can direct metallation reactions to adjacent positions.

Overview of Synthetic Challenges and Opportunities for Functionalized Pyridinols

The synthesis of specifically substituted pyridinols like this compound presents both challenges and opportunities. A primary challenge is achieving regioselectivity during the introduction of multiple substituents onto the pyridine ring. The inherent electronic properties of the pyridine ring often direct incoming electrophiles or nucleophiles to specific positions, which may not be the desired ones. chemrxiv.org For instance, the direct C-H functionalization of pyridine is often difficult to control, with many methods favoring reaction at the C2 position due to the directing effect of the nitrogen atom. chemrxiv.org

Overcoming these challenges often requires multi-step synthetic sequences or the use of directing groups. chemrxiv.org However, these challenges also create opportunities for the development of novel synthetic methodologies. Researchers are continuously exploring new catalysts and reaction conditions to achieve selective functionalization of the pyridine core. researchgate.net Metal-free approaches and C-H activation strategies are emerging as powerful tools to create functionalized pyridines with high precision. researchgate.netorganic-chemistry.org The development of methods for the selective functionalization at the C4 position, which is often challenging, is an area of active research. chemrxiv.orgchemrxiv.org

Historical Development and Evolution of Synthetic Strategies for Pyridine Scaffolds

The synthesis of pyridine and its derivatives has a rich history. Early methods, dating back to the 19th century, often involved the condensation of aldehydes and ammonia (B1221849). numberanalytics.com A significant breakthrough was the Hantzsch pyridine synthesis, first reported in 1881, which produces 1,4-dihydropyridines that can be oxidized to pyridines. wikipedia.orgacs.org This method proved to be versatile for creating a variety of substituted pyridines. acs.org

Another pivotal development was the Chichibabin pyridine synthesis, invented in 1924, which uses inexpensive reagents and is still employed in industrial production. wikipedia.orgatamanchemicals.com Over the years, numerous other named reactions for pyridine synthesis have been developed, and classical methods have been refined. numberanalytics.com

More recently, the focus has shifted towards the development of more efficient and selective methods for pyridine functionalization. Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for modifying the pyridine ring. numberanalytics.com Furthermore, there is a growing emphasis on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. researchgate.net These modern methods provide access to a vast array of functionalized pyridines that were previously difficult to obtain.

| Property | Value |

| Molecular Formula | C6H6BrNO2 |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO2 |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

2-bromo-6-methoxy-1H-pyridin-4-one |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-3-4(9)2-5(7)8-6/h2-3H,1H3,(H,8,9) |

InChI Key |

PFHVQBPONCWXKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)C=C(N1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Methoxypyridin 4 Ol and Its Derivatives

Retrosynthetic Approaches and Strategic Precursor Selection

A retrosynthetic analysis of 2-Bromo-6-methoxypyridin-4-ol reveals several potential disconnections. The core pyridinol scaffold can be constructed through cyclization reactions, or a pre-formed pyridine (B92270) ring can be functionalized sequentially. The choice of precursor is critical and is dictated by the desired regioselectivity and the compatibility of functional groups with subsequent reaction conditions.

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comznaturforsch.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium or other strong base, facilitating deprotonation at an adjacent ortho position. For pyridinol synthesis, hydroxyl and alkoxyl groups are effective DMGs.

In the context of this compound synthesis, a DoM approach could begin with a precursor like 4-methoxypyridine. The methoxy (B1213986) group can direct lithiation to the C-2 position using a suitable base like n-butyllithium (n-BuLi) complexed with lithium diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidide (TMP) bases. arkat-usa.org Subsequent quenching with an electrophilic bromine source, such as 1,2-dibromotetrachloroethane, would yield 2-bromo-4-methoxypyridine. arkat-usa.org Further functionalization could then proceed to install the C-6 methoxy and C-4 hydroxyl groups.

Alternatively, the hydroxyl group of a pyridin-4-ol precursor can serve as the DMG. vulcanchem.com This approach leverages the directing effect of the hydroxyl group to introduce substituents at the C-3 and C-5 positions. However, for the target compound, a strategy involving sequential metalation and functionalization of a more elaborated pyridine ring is often more practical. For instance, the metalation of 2,6-disubstituted pyridines can be directed to achieve specific functionalization patterns. The use of highly active bases like TMPMgCl·LiCl allows for metalation under mild conditions, even on electron-poor or sensitive pyridine systems. znaturforsch.comharvard.edu

Table 1: Comparison of Bases for Directed Metalation of Pyridines

| Base/Reagent System | Typical Conditions | Advantages | Limitations |

| Alkyllithium (e.g., n-BuLi, s-BuLi) | Low temperature (-78 °C) | High reactivity, readily available | Low functional group tolerance, potential for side reactions (e.g., addition to the ring) znaturforsch.comznaturforsch.com |

| Lithium Amides (e.g., LDA, LTMP) | Low temperature (-78 to -20 °C) | Higher regioselectivity, reduced nucleophilicity compared to alkyllithiums znaturforsch.com | Still requires low temperatures, can be sterically hindered |

| TMP-Metal Bases (e.g., TMPMgCl·LiCl) | -25 °C to room temperature | High functional group tolerance, excellent regioselectivity, milder conditions znaturforsch.comharvard.edu | Requires preparation of the specific reagent |

Design of Multi-Component Reaction Pathways for Pyridinol Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex heterocyclic structures like pyridinols. taylorfrancis.comacsgcipr.org Various MCR strategies have been developed for pyridine synthesis, including the well-established Hantzsch reaction and more modern approaches. taylorfrancis.com

A practical two-step process for generating highly functionalized 4-hydroxypyridine (B47283) derivatives involves an initial MCR between lithiated alkoxyallenes, nitriles, and carboxylic acids. nih.gov This reaction produces β-ketoenamide intermediates, which then undergo a cyclocondensation reaction, often induced by an agent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to yield the 4-hydroxypyridine core. nih.gov By carefully selecting the nitrile and carboxylic acid components, one could theoretically construct a precursor amenable to subsequent bromination and methoxylation to achieve the target this compound structure. This approach is particularly valuable for creating libraries of differentially substituted pyridinols. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Strategies

The bromine atom at the C-2 position of this compound serves as a synthetic handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These methods are indispensable for creating C-C, C-N, and C-O bonds, enabling the synthesis of a diverse range of derivatives. nih.govsioc-journal.cn

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at Brominated Positions

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. The C-Br bond at the electron-deficient pyridine ring is highly susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle for several key transformations. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgpreprints.org It is widely used to introduce aryl, heteroaryl, or vinyl substituents. mdpi.com The reaction of this compound with various arylboronic acids would yield 2-aryl-6-methoxypyridin-4-ol derivatives, which are common motifs in bioactive molecules.

Sonogashira Coupling: This method couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. nih.govwalisongo.ac.id Applying this to the target compound allows for the introduction of an alkynyl group at the C-2 position. vulcanchem.com The reaction is valued for its mild conditions and tolerance of various functional groups. libretexts.org

Buchwald-Hartwig Amination: This reaction creates a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary) or ammonia (B1221849) equivalent. researchgate.netwikipedia.org It is a premier method for synthesizing aryl amines. Functionalizing this compound via Buchwald-Hartwig amination provides access to 2-amino-6-methoxypyridin-4-ol derivatives, which are important pharmacophores.

Table 2: Overview of Palladium-Catalyzed Reactions at the C-2 Bromo Position

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Key Application |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.com | Synthesis of biaryls, styrenes |

| Sonogashira | R-C≡CH | C-C (sp) | PdCl₂(PPh₃)₂, CuI nih.govwalisongo.ac.id | Synthesis of conjugated enynes, arylalkynes |

| Buchwald-Hartwig | R¹R²NH | C-N | Pd₂(dba)₃, BINAP, XPhos wikipedia.org | Synthesis of aryl amines |

Other Metal-Catalyzed Coupling Approaches for Pyridinol Functionalization

While palladium is the most common catalyst, other transition metals are also effective for functionalizing pyridines. nih.gov Rhodium and rare-earth metal complexes have been employed for C-H functionalization reactions, which can offer alternative regioselectivity compared to cross-coupling of pre-halogenated substrates. nih.gov For instance, iridium-catalyzed C-H borylation can introduce a boronic ester group onto the pyridine ring, which can then be used in subsequent Suzuki-Miyaura couplings. These alternative methods expand the synthetic toolkit for modifying the pyridinol scaffold beyond the C-2 position, allowing for functionalization at C-H bonds that are otherwise difficult to access.

Nucleophilic Aromatic Substitution and Halogen-Metal Exchange Processes

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a potent nucleophile displaces a leaving group (like a halide) on an electron-deficient aromatic ring. wikipedia.org The pyridine ring is inherently electron-poor due to the electronegative nitrogen atom, making it susceptible to this type of reaction, especially when further activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. wikipedia.orglibretexts.org For this compound, the bromine atom can be displaced by strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions, providing a direct, metal-free route to various derivatives. The reaction rate is influenced by the strength of the nucleophile and the stability of the intermediate complex. masterorganicchemistry.com

Halogen-Metal Exchange

Halogen-metal exchange is a fundamental transformation used to convert aryl halides into reactive organometallic reagents. znaturforsch.comznaturforsch.com This process typically involves treating an aryl bromide or iodide with an alkyllithium or organomagnesium reagent at low temperatures. znaturforsch.comimperial.ac.uk The rate of exchange is generally I > Br > Cl. imperial.ac.uk

Treating this compound (or a protected version) with a reagent like n-BuLi or iso-propylmagnesium chloride (iPrMgCl) can generate a 2-lithiated or 2-magnesiated pyridine intermediate. znaturforsch.comarkat-usa.org This organometallic species is a powerful nucleophile and can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, disulfides) to install new functional groups at the C-2 position. This two-step sequence of halogen-metal exchange followed by electrophilic quench is a highly versatile strategy for derivatization.

Selective Reactivity of the Bromine Atom

The bromine atom at the C2 position of the pyridine ring is a key handle for introducing molecular diversity, primarily through cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond, making it an excellent leaving group for various transformations.

Palladium-catalyzed cross-coupling reactions are paramount for functionalizing this position. The Suzuki-Miyaura coupling , which forms new carbon-carbon bonds, is widely employed. In this reaction, the bromopyridine is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. For instance, Pd(PPh₃)₄ is a commonly used catalyst for the Suzuki coupling of bromopyridines with various arylboronic acids. researchgate.net Studies on related heteroaryl halides have established a general reactivity trend for leaving groups in Suzuki couplings: Br ≥ -OTf > -OSO₂F > -Cl. nih.gov This high reactivity of the bromide allows for chemoselective coupling even in the presence of less reactive halides like chloride on the same pyridine ring. nih.gov

The Buchwald-Hartwig amination is another cornerstone reaction, enabling the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgchemspider.com The development of specialized phosphine (B1218219) ligands, such as X-Phos, has significantly broadened the scope of this reaction, allowing for the amination of a wide range of bromopyridines under relatively mild conditions. beilstein-journals.org This method provides a direct route to 2-amino-pyridinyl derivatives, which are important substructures in many biologically active molecules. The reaction can be carried out using various palladium sources, like Pd(OAc)₂, and bases such as KOt-Bu. beilstein-journals.org

| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane, Heat | Aryl-substituted pyridine | researchgate.net |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / X-Phos / KOt-Bu | Toluene, Microwave | Anilino-substituted pyridine | beilstein-journals.org |

| Buchwald-Hartwig | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / BINAP / NaOtBu | Toluene, 80°C | N-substituted aminopyridine | chemspider.com |

Modifications of the Methoxy and Hydroxyl Groups

The methoxy and hydroxyl groups on the pyridine ring offer further opportunities for synthetic elaboration. These modifications can alter the compound's physical and chemical properties.

Demethylation of the methoxy group is a common strategy to unmask a hydroxyl group. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃). For example, demethylation of 5-bromo-2,4-dimethoxypyridine (B1288186) with BBr₃ in dichloromethane (B109758) proceeds in high yield to furnish the corresponding dihydroxypyridine. Milder and more selective methods have also been developed. A combination of lithium chloride and an acid, such as p-toluenesulfonic acid (pTSA), in a polar solvent like DMF or 2-propanol can selectively demethylate methoxy groups adjacent to the pyridine nitrogen. google.comnih.gov

The alkylation or acylation of the hydroxyl group (O-functionalization) is another key modification. The hydroxyl group at the C4-position can be converted into an ether or ester. Etherification can be carried out by reacting the pyridinol with an alkyl halide in the presence of a base. A convenient two-step approach to substituted 3-pyridinols involves a copper-catalyzed benzyloxylation followed by catalytic hydrogenation. sigmaaldrich.com The tautomeric equilibrium between hydroxypyridines and pyridones is an important consideration. In many cases, the pyridone tautomer is favored, and its O-alkylation can be selectively achieved over N-alkylation by careful choice of solvent and counter-ion. For instance, using a silver salt of the pyridone in a nonpolar solvent tends to favor O-alkylation.

| Transformation | Reagent(s) | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Demethylation | BBr₃ | CH₂Cl₂ | Hydroxypyridine | 90% | |

| Selective Demethylation | LiCl / pTSA | DMF | Hydroxypyridine | 90% | nih.gov |

| O-Alkylation (Benzyloxylation) | Benzyl Alcohol / Cu-catalyst | - | Benzyloxypyridine | - | sigmaaldrich.com |

| O-Alkylation (from pyridone) | Methyl Iodide / NaH | DMF | Methoxypyridine | 80% | google.com |

Modern and Sustainable Synthetic Innovations

The principles of green chemistry and advanced process technologies are increasingly being applied to the synthesis of pyridinol derivatives to enhance efficiency, safety, and environmental compatibility.

Green Chemistry Principles in Pyridinol Synthesis (e.g., Solvent-Free, Catalytic)

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For pyridine synthesis, this includes solvent-free reactions, the use of recyclable catalysts, and reactions in aqueous media.

Solvent-free synthesis under microwave irradiation represents a significant green advancement. This technique often leads to shorter reaction times, higher yields, and simplified work-up procedures. For instance, the one-pot, multi-component synthesis of highly functionalized pyridines has been achieved efficiently under solvent-free conditions using microwaves. rsc.org

The use of recyclable solid acid catalysts , such as Montmorillonite K10 clay, is another green approach. These catalysts can facilitate cyclo-condensation reactions to form substituted pyridines under solvent-free conditions and can be easily recovered and reused, minimizing waste. scirp.org From a green chemistry perspective, replacing stoichiometric oxidants often used in pyridine synthesis with catalytic systems is highly desirable. researchgate.net

Furthermore, catalyst-free methods are being developed. The synthesis of N-pyridin-2-yl carbamates has been achieved from N-hetaryl ureas and alcohols without a catalyst, offering an environmentally friendly route. rsc.org Similarly, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed from pyridine N-oxides. rsc.org The use of water as a solvent is another key green strategy, and some pyridine syntheses have been adapted to aqueous systems. rasayanjournal.co.in An electrochemical approach has been used for the synthesis of 3-pyridinol from biomass-derived furfurylamine, achieving a 97% yield by leveraging a Br⁻/Br⁺ redox cycle in an acidic medium. acs.org

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyridines and their derivatives, including enhanced safety, better process control, and easier scalability. mdpi.com

Continuous flow microreactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. organic-chemistry.orgthieme-connect.com A notable application is the N-oxidation of pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and H₂O₂. This flow process proved to be safer and more efficient than batch methods and demonstrated remarkable stability, operating for over 800 hours continuously. organic-chemistry.orgthieme-connect.com

Flow technology also enables the use of superheated solvents, which can accelerate reaction rates and avoid the need for hazardous high-boiling point solvents. mdpi.com This approach has been used to synthesize annulated pyridines, where the continuous trapping of hazardous by-products enhances the safety and scalability of the process. mdpi.com For industrial-scale production, continuous liquid-liquid extraction systems using environmentally benign solvents like supercritical carbon dioxide have been developed for the efficient recovery and purification of pyridine derivatives from aqueous reaction mixtures. google.com

Purification and Isolation Techniques for Complex Pyridinol Products

The purification of functionalized pyridinol products like this compound and its derivatives can be challenging due to the presence of multiple functional groups and the potential for side-products and regioisomers.

Standard purification techniques such as column chromatography , recrystallization , and distillation are commonly employed. chemspider.comchemicalbook.com Column chromatography on silica (B1680970) gel is a versatile method for separating complex mixtures based on polarity differences. chemspider.com However, it can be resource-intensive on a large scale.

For this reason, developing purification strategies that avoid chromatography is a key goal in process chemistry. Recrystallization from a suitable solvent system is an effective method for purifying solid products, provided a suitable solvent can be found that offers good differential solubility for the product and impurities. chemspider.com

Extraction and washing protocols are often preferred for their simplicity and scalability. A well-designed extraction sequence can remove many impurities, and in some cases, may be sufficient to achieve the desired purity without chromatography. scirp.orgchemrxiv.org For instance, after quenching a reaction, the product can be extracted into an organic solvent, followed by washing with aqueous solutions (e.g., brine) to remove inorganic salts and water-soluble impurities. chemspider.com The choice of extraction solvent and the pH of the aqueous phase are critical variables that must be optimized. Distillation is suitable for purifying liquid products that are thermally stable. chemicalbook.com The separation of regioisomers, which may have very similar physical properties, often remains the most significant challenge, frequently necessitating careful application of column chromatography.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 6 Methoxypyridin 4 Ol

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further modified by the electronic effects of its substituents. The reactivity of 2-Bromo-6-methoxypyridin-4-ol in electrophilic and nucleophilic reactions is a direct consequence of the cumulative influence of the bromo, methoxy (B1213986), and hydroxyl groups.

The positions of the substituents on the pyridine ring are critical in determining the regioselectivity of its reactions. The methoxy group (-OCH3) at the 6-position is an electron-donating group through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the bromine atom at the 2-position is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. The hydroxyl group (-OH) at the 4-position can act as either an electron-donating group by resonance or a weakly electron-withdrawing group by induction. In many pyridinol systems, the hydroxyl group enhances reactivity.

The interplay of these electronic effects directs incoming electrophiles to specific positions. The electron-donating methoxy and hydroxyl groups would primarily activate the positions ortho and para to them. However, the inherent electron deficiency of the pyridine nitrogen and the deactivating effect of the bromine atom must also be considered. Nucleophilic aromatic substitution is also a key reaction type for halosubstituted pyridines, where the bromine atom can act as a leaving group, facilitated by the electron-withdrawing nature of the pyridine ring and other substituents. The regioselectivity in such reactions is influenced by the stability of the Meisenheimer-like intermediate. For instance, in related 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution has been shown to correlate with the steric parameters of the substituent. gu.se

Table 1: Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromo (-Br) | 2 | Inductively withdrawing, weakly deactivating | Deactivates the ring towards electrophilic substitution; acts as a leaving group in nucleophilic substitution. |

| Methoxy (-OCH3) | 6 | Resonance donating, inductively withdrawing (net donating) | Activates the ring towards electrophilic substitution, particularly at ortho and para positions. |

| Hydroxyl (-OH) | 4 | Resonance donating, inductively withdrawing | Generally activates the ring towards electrophilic substitution. |

The hydroxyl group at the 4-position imparts acidic properties to the molecule and can be deprotonated in the presence of a base. This phenoxide-like character enhances the nucleophilicity of the oxygen atom, making it susceptible to alkylation or acylation reactions. The hydroxyl group can also participate in hydrogen bonding, influencing the compound's physical properties and intermolecular interactions. cymitquimica.com

The methoxy group at the 6-position is generally less reactive than the hydroxyl group. However, under harsh acidic conditions, the ether linkage can be cleaved. The methyl group of the methoxy substituent can also be a site for radical reactions under specific conditions.

Regioselectivity and Electronic Influences of Substituents

Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of reactions involving this compound requires detailed kinetic and spectroscopic investigations. Such studies can provide insights into reaction rates, the influence of reaction conditions, and the identity of transient species. While specific studies on this exact compound are not extensively documented, principles from related systems can be applied. For example, kinetic studies on the nucleophilic aromatic substitution of similar bromopyridine derivatives can help in elucidating the reaction order and the rate-determining step. rsc.org

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass Spectrometry are crucial for characterizing the starting material, intermediates, and final products of a reaction. For instance, in situ NMR spectroscopy could potentially be used to observe the formation of key intermediates in real-time.

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict and validate reaction mechanisms. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, calculate the energies of reactants, transition states, and products, and thus determine the most likely mechanism. researchgate.net For example, computational studies on related pyridinone systems have been used to understand their electronic structure and reactivity. frontiersin.org Such calculations can also predict spectroscopic properties, which can then be compared with experimental data for validation. acs.org

Table 2: Hypothetical Application of Computational Methods to Study Reactivity

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Optimization of ground state and transition state geometries | Determination of the lowest energy reaction pathway for electrophilic or nucleophilic substitution. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra | Correlation of electronic transitions with molecular orbitals to understand photochemical reactivity. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions | Quantification of the electronic effects of substituents and identification of key donor-acceptor interactions. |

For electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The stability of this intermediate, which is influenced by the substituents, determines the regioselectivity of the reaction.

In nucleophilic aromatic substitution reactions, the key intermediate is a negatively charged species called a Meisenheimer complex. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the leaving group (bromine), forming the Meisenheimer complex, which then eliminates the bromide ion to yield the substituted product. The identification of such intermediates can sometimes be achieved through low-temperature spectroscopic techniques or by designing experiments that trap these transient species.

Computational Validation of Proposed Mechanisms

Tautomerism and Isomerization Phenomena in Pyridinols

Pyridinols, such as this compound, can exist in equilibrium with their corresponding pyridone tautomers. In this case, this compound can tautomerize to 2-Bromo-6-methoxy-1H-pyridin-4-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. frontiersin.org

The pyridone tautomer contains a carbonyl group and an N-H bond, which can significantly alter its chemical reactivity and biological activity compared to the pyridinol form. For instance, the pyridone form may exhibit different hydrogen bonding patterns and may be more susceptible to reactions at the carbonyl carbon. Studies on similar hydroxypyridine systems have shown that the pyridinone form is often favored, especially in physiological conditions. frontiersin.orgresearchgate.net The existence of these tautomeric forms is a critical consideration in the study of the chemical and biological properties of this compound.

Keto-Enol Tautomerism and its Impact on Reactivity

The phenomenon of keto-enol tautomerism is a crucial aspect of the chemical behavior of this compound. This equilibrium involves the interconversion between the pyridin-4-ol (enol) form and its corresponding pyridin-4(1H)-one (keto) tautomer. The position of this equilibrium is significantly influenced by the electronic effects of the substituents on the pyridine ring and the surrounding environment. chim.itresearchgate.net

The enol form, this compound, possesses an aromatic pyridine ring with a hydroxyl group at the C4 position. In contrast, the keto tautomer, 2-Bromo-6-methoxy-1H-pyridin-4-one, features a non-aromatic dihydropyridine (B1217469) ring with a carbonyl group. The stability of each tautomer is a delicate balance between the aromaticity of the enol form and the greater strength of the carbon-oxygen double bond in the keto form. libretexts.orglibretexts.org

The presence of both the electron-withdrawing bromine atom and the electron-donating methoxy group on the pyridine ring of this compound introduces a complex interplay of electronic effects. The electron-withdrawing nature of the bromine atom can influence the acidity of the α-hydrogens, potentially affecting the rate of tautomerization. cymitquimica.com Conversely, the methoxy group can donate electron density to the ring, which can impact the stability of the different tautomeric forms. oup.com

This tautomeric equilibrium has a profound impact on the reactivity of the compound. The enol form is nucleophilic at the oxygen atom of the hydroxyl group and can also undergo electrophilic substitution on the aromatic ring, guided by the directing effects of the substituents. The keto form, on the other hand, presents a different set of reactive sites. The carbonyl group is susceptible to nucleophilic attack, and the α-carbons can be deprotonated to form an enolate, which is a potent nucleophile. masterorganicchemistry.com The specific tautomer present under a given set of reaction conditions will therefore dictate the outcome of a chemical transformation.

Influence of Solvent and Temperature on Tautomeric Equilibria

The equilibrium between the keto and enol tautomers of pyridin-4-ol derivatives is highly sensitive to the surrounding solvent and the temperature of the system. acs.orgcdnsciencepub.com These external factors can shift the equilibrium towards one tautomer over the other by stabilizing it through various intermolecular interactions.

Solvent Effects:

The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form. researchgate.netrsc.org Polar protic solvents, such as water and alcohols, are capable of forming hydrogen bonds with both the keto and enol forms. However, the keto tautomer, with its greater dipole moment, is generally more stabilized by polar solvents compared to the less polar enol tautomer. acs.orgmdpi.com This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding between the solvent molecules and the carbonyl group of the keto form.

In nonpolar or weakly polar aprotic solvents, the enol form is often favored. researchgate.net In the absence of strong solvating forces, the inherent aromaticity of the enol form becomes a more dominant stabilizing factor. Studies on similar hydroxypyridine systems have shown a significant increase in the population of the enol tautomer in solvents like dioxane and carbon tetrachloride compared to water. masterorganicchemistry.comresearchgate.net

Temperature Effects:

Temperature can also influence the position of the tautomeric equilibrium. researcher.life While detailed studies specifically on this compound are not extensively available, general principles of tautomerism suggest that an increase in temperature can favor the formation of the less stable tautomer. The direction of this shift depends on the enthalpy change (ΔH) of the tautomerization reaction. If the conversion from the more stable to the less stable tautomer is endothermic, increasing the temperature will shift the equilibrium towards the less stable form, in accordance with Le Chatelier's principle. For some related systems, such as p-nitrosophenols, it has been observed that the amount of the tautomeric nitroso form increases with a rise in temperature. researcher.life

The following table summarizes the general influence of solvent and temperature on the keto-enol equilibrium of hydroxypyridines:

| Factor | Condition | Predominant Tautomer | Rationale |

| Solvent | Polar Protic (e.g., Water, Methanol) | Keto (Pyridin-4(1H)-one) | Stabilization of the more polar keto form through hydrogen bonding and dipole-dipole interactions. acs.orgmdpi.com |

| Nonpolar Aprotic (e.g., Dioxane, CCl₄) | Enol (Pyridin-4-ol) | The inherent stability of the aromatic enol form is more pronounced in the absence of strong solvent interactions. masterorganicchemistry.comresearchgate.net | |

| Temperature | Increase | Shifts towards the less stable tautomer | Dependent on the enthalpy of the tautomerization reaction. researcher.life |

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is influenced by its chemical environment, including factors such as pH and the presence of oxidizing or reducing agents. While some pyridinol derivatives are noted to be indefinitely stable to air oxidation, others can decompose upon extended exposure to the atmosphere. nih.govacs.org

The bromine atom on the pyridine ring provides a site for various chemical transformations that could be considered degradation pathways or synthetic opportunities. For instance, it can be susceptible to nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. researchgate.netresearchgate.net These reactions would lead to the transformation of the original molecule into new compounds.

The hydroxyl group can also be a site of reaction. For example, it can be alkylated or acylated. Furthermore, under certain conditions, hydroxypyridines can be susceptible to oxidation, which may lead to ring-opening or the formation of other degradation products. The specific degradation pathways will be highly dependent on the reaction conditions employed, including the nature of the reagents, temperature, and solvent.

Computational and Theoretical Investigations of 2 Bromo 6 Methoxypyridin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive.

For a related compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione , DFT calculations at the B3LYP/6-311G++(d,p) level of theory were used to determine its frontier orbitals. nih.gov The analysis revealed a significant HOMO-LUMO gap, indicating a high kinetic stability for that molecule. nih.gov Similar calculations for 2-Bromo-6-methoxypyridin-4-ol would pinpoint the regions of the molecule most likely to engage in electrophilic or nucleophilic attacks. The HOMO is expected to be localized on the electron-rich pyridinol ring and the oxygen atoms, while the LUMO would likely be distributed across the pyridine (B92270) ring and the bromine atom.

Table 1: Illustrative Frontier Orbital Parameters for an Analogous Compound Data for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1425 |

| ELUMO | -2.1863 |

| Energy Gap (ΔE) | 3.9562 |

| Chemical Hardness (η) | 1.9781 |

| Electrophilicity Index (ω) | 3.8711 |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential (areas rich in electrons, susceptible to electrophilic attack), while blue regions signify positive potential (areas with electron deficiency, susceptible to nucleophilic attack). nih.gov

For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom in the pyridine ring. These sites are the most likely hydrogen-bond acceptors. nih.gov

Positive Potential (Blue): Primarily located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen-bond donor. nih.gov

Neutral/Slightly Positive Potential (Green): Distributed across the carbon-hydrogen framework of the pyridine ring.

This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and understanding how the molecule will interact with biological receptors or other reactants. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the possible three-dimensional arrangements of a molecule and their relative stabilities.

A molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable structure, known as the global minimum, which corresponds to the lowest point on the potential energy surface. Other stable, but higher-energy, conformations are known as local minima.

For a molecule like this compound, key rotational points include the C-O bond of the methoxy group and the C-O bond of the hydroxyl group. Geometry optimization calculations, such as those performed on 2-bromo-3-hydroxy-6-methylpyridine , can determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. jocpr.com For that related molecule, a local minimum energy was calculated to be approximately -2936.4687 atomic units using the B3LYP/6-311G(d,p) method. jocpr.com

Computational methods can also calculate the energy barriers for rotation around specific bonds. For this compound, the rotational barrier of the methoxy group is of particular interest. This analysis would reveal the energy required to move the methyl group out of its preferred orientation relative to the pyridine ring. Studies on other substituted pyridine derivatives have shown how substitutions influence the planarity and torsion angles of the molecule, which in turn affects conjugation and electronic properties. researchgate.net Intramolecular interactions, such as a potential weak hydrogen bond between the hydroxyl group at position 4 and the nitrogen at position 1, could also be identified and quantified, as these interactions play a significant role in stabilizing specific conformations.

Identification of Global and Local Minima

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is widely used to predict various types of spectra, which can then be compared with experimental data to confirm the structure and aid in spectral assignment.

DFT calculations are highly effective at predicting vibrational frequencies (Infrared and Raman spectra). In a study on 2-bromo-3-hydroxy-6-methylpyridine , vibrational frequencies were calculated using the B3LYP/6-311G(d,p) method. jocpr.com The calculated frequencies are typically scaled by a factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. jocpr.com A similar analysis for this compound would allow for the precise assignment of key vibrational modes, such as the O-H stretch, C-Br stretch, C-O stretches of the methoxy and hydroxyl groups, and the pyridine ring vibrations.

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Compound Data for 2-bromo-3-hydroxy-6-methylpyridine jocpr.com

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| C-H Stretching | 2923 |

| C-H Stretching | 2976 |

| C-H Stretching | 2999 |

| C-H Stretching | 3063 |

| C-H Stretching | 3079 |

Beyond vibrational spectra, computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation.

Theoretical NMR Chemical Shifts and Coupling Constants

No published data containing the theoretical ¹H or ¹³C NMR chemical shifts and coupling constants for this compound were found. Such calculations, typically performed using methods like GIAO (Gauge-Independent Atomic Orbital), would be necessary to predict the NMR spectrum and aid in the structural confirmation of the compound.

Calculated Infrared Vibrational Frequencies

A search for calculated infrared (IR) vibrational frequencies for this compound did not yield any specific results. Theoretical IR spectra, obtained from frequency calculations using methods like DFT, are crucial for assigning vibrational modes observed in experimental FT-IR spectra.

UV-Vis Absorption Maxima and Electronic Transitions

There is no available data on the calculated UV-Vis absorption maxima or the nature of the electronic transitions (e.g., n→π, π→π) for this compound. This information, typically generated using TD-DFT calculations, is essential for understanding the electronic structure and photophysical properties of the molecule. researchgate.net

Reaction Pathway Simulations and Transition State Theory Applications

No studies detailing reaction pathway simulations or applications of transition state theory involving this compound were identified. Such research would provide insights into the kinetics and mechanisms of reactions in which this compound might participate, but this area remains unexplored in the available literature.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient information to generate a detailed article on the chemical compound “this compound” that adheres to the specific structure and content requirements provided.

The requested outline focuses on advanced applications of this specific molecule as a chemical building block, including its use in synthesizing annulated pyridine systems, stereoselective synthesis, development of new synthetic methodologies, and its potential in material science.

Current research and data primarily feature related isomers and analogues, such as 2-bromo-6-methoxypyridine (B1266871) (which lacks the 4-hydroxyl group), various aminopyridines, or other positional isomers like 2-bromo-4-hydroxy-5-methoxypyridine. nih.govfrontierspecialtychemicals.com However, specific, detailed research findings concerning the role of This compound in the outlined applications are not available in the reviewed sources.

Therefore, constructing a thorough, informative, and scientifically accurate article solely on “this compound” as per the requested detailed sections is not feasible at this time.

Role of 2 Bromo 6 Methoxypyridin 4 Ol As a Chemical Building Block in Advanced Organic Synthesis

Potential in Material Science and Supramolecular Chemistry

Integration into Functional Polymer Architectures

While direct reports on the polymerization of 2-Bromo-6-methoxypyridin-4-ol are not prevalent in the literature, its structure offers clear pathways for its integration into functional polymer backbones or as a side-chain modification unit. The presence of both a reactive halogen and a hydroxyl group provides handles for several polymerization strategies.

The bromine atom at the 2-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling. nih.gov These reactions are powerful tools for forming carbon-carbon bonds and are widely used to synthesize conjugated polymers. rsc.org In this context, this compound could be converted into a monomer, for instance, by transforming the hydroxyl group into a boronic acid or stannane, and then polymerized with another di-halogenated monomer. Conversely, it could act as a di-halo-type monomer (if the hydroxyl group is first converted to another leaving group) and be coupled with a di-boronic acid comonomer. The inclusion of the pyridine (B92270) ring into a polymer backbone is known to influence the material's photoluminescence and ion-sensing properties. rsc.org

Another approach involves the hydroxyl group. This functional group can participate in polycondensation or polyetherification reactions. Furthermore, it allows the molecule to be grafted onto existing polymer chains. Polymers bearing activated ester groups, such as poly(pentafluorophenyl acrylate), are known to react efficiently with nucleophiles like alcohols or amines to create functionalized materials. researchgate.net The hydroxyl group of this compound could be used to attach it as a side chain to such an "active ester" polymer, thereby introducing the bromo-methoxy-pyridyl moiety and its associated properties into the final material. researchgate.net

The table below outlines potential polymerization reactions where this compound could serve as a key building block.

| Polymerization Method | Reactive Site(s) on Monomer | Potential Comonomer | Resulting Polymer Type |

| Suzuki-Miyaura Coupling | C-Br bond (after conversion of -OH to boronic ester) | Dihaloarene | Conjugated Polymer |

| Stille Coupling | C-Br bond | Organostannane | Conjugated Polymer |

| Polycondensation | -OH group (as an alcohol) | Diacyl chloride or Dicarboxylic acid | Polyester |

| Polymer Grafting | -OH group (as a nucleophile) | Polymer with activated ester side chains | Functionalized Side-Chain Polymer |

These strategies highlight the potential for creating novel polymers with unique electronic, optical, or metal-binding capabilities derived from the specific substitution pattern of this compound.

Design of Ligands for Coordination Chemistry

The pyridin-4-ol moiety is an effective structural motif for the design of ligands in coordination chemistry. nih.govrsc.org The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can act in concert to chelate a metal ion. Upon deprotonation, the hydroxyl group becomes a phenoxide, which is a strong donor, forming stable complexes with a wide range of transition metals. rsc.org

The compound this compound can be viewed as a monodentate or bidentate ligand precursor. The pyridine nitrogen serves as a Lewis basic site for coordination to a metal center. libretexts.org In the presence of a base, the hydroxyl group can be deprotonated to form a pyridonate anion, allowing the molecule to act as a bidentate N,O-ligand. This chelation is a recurring theme in the design of ligands for catalysis and materials science. nih.govrsc.org

The substituents at the 2- and 6-positions play a crucial role in modulating the ligand's properties:

Bromo Group: The electron-withdrawing nature of the bromine atom decreases the electron density on the pyridine ring. cymitquimica.com This reduces the Lewis basicity of the pyridine nitrogen, potentially weakening the metal-ligand bond. However, the bromo-substituent can also be a site for secondary reactions, allowing the coordinated ligand to be further functionalized.

Methoxy (B1213986) Group: As an electron-donating group, the methoxy group increases the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom and strengthening its coordination to a metal ion.

This electronic push-pull effect created by the bromo and methoxy groups can be strategically exploited to fine-tune the electronic environment of the metal center. This, in turn, influences the stability, redox potential, and catalytic activity of the resulting metal complex. acs.org For instance, pyridinol-based macrocyclic ligands have been used to create copper(II) complexes where hydroxylation of the pyridine ring was found to increase the electron density throughout the aromatic system. nih.govacs.org These complexes can form polymeric coordination chains, which are of interest for developing new electronic materials. nih.gov

The table below summarizes the key features of this compound as a potential ligand.

| Feature | Description | Implication in Coordination Chemistry |

| Coordinating Atoms | Pyridine Nitrogen (N), Hydroxyl/Pyridonate Oxygen (O) | Potential for bidentate (N,O) chelation, forming a stable 5-membered ring with a metal ion. rsc.org |

| Bromo Substituent | Electron-withdrawing group at C2 | Reduces Lewis basicity of the pyridine nitrogen; offers a site for post-coordination modification. cymitquimica.com |

| Methoxy Substituent | Electron-donating group at C6 | Increases Lewis basicity of the pyridine nitrogen, enhancing metal binding. |

| Overall Character | "Push-pull" substituted pyridinol | Allows for fine-tuning of the electronic properties (e.g., redox potential) of the resulting metal complex. acs.org |

By analogy with other substituted pyridinol ligands, complexes of this compound are expected to find applications in areas such as catalysis and the development of functional materials with specific magnetic or electronic properties. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For a compound like 2-Bromo-6-methoxypyridin-4-ol, HRMS would be instrumental in verifying its molecular formula, C₆H₆BrNO₂. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would produce a distinct M and M+2 isotopic pattern, which is a key diagnostic feature.

Despite the theoretical utility of this technique, a specific search of the scientific literature did not yield any published HRMS data or detailed isotopic pattern analysis for this compound. Furthermore, no studies were found that utilized HRMS for monitoring chemical reactions involving this specific compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural Elucidation

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complete bonding framework of a molecule. For this compound, these experiments would definitively establish the connectivity between the protons and carbons of the pyridine (B92270) ring and the methoxy (B1213986) group.

However, a comprehensive search of the scientific literature revealed no published multi-dimensional NMR studies for this compound. While standard one-dimensional ¹H and ¹³C NMR data may exist in proprietary databases or unpublished work, detailed 2D NMR experimental findings are not present in the accessible public research domain.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. chemicalbook.com This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding or stacking interactions, within the crystal lattice. An X-ray crystal structure of this compound would offer invaluable insight into its solid-state conformation and packing.

A diligent search of crystallographic databases and the broader scientific literature did not locate any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, no experimental data on its solid-state structure is currently available.

Advanced Vibrational Spectroscopy (e.g., Raman, Resonant IR) for Conformational Studies

Advanced vibrational spectroscopy techniques, including Raman and specialized Infrared (IR) methods, probe the vibrational modes of a molecule. These techniques are sensitive to molecular symmetry and conformation. Analysis of the vibrational spectra of this compound could provide information about the orientation of the methoxy and hydroxyl groups relative to the pyridine ring.

While IR and Raman spectra are available for the related compound 2-Bromo-6-methoxypyridine (B1266871), no specific studies employing advanced vibrational spectroscopy for the conformational analysis of this compound have been found in the published literature. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives for 2 Bromo 6 Methoxypyridin 4 Ol

Exploration of Undiscovered Reactivity Patterns and Selectivities

While the bromo and hydroxyl groups are known reactive sites, a deeper understanding of their interplay and the influence of the methoxy (B1213986) group is needed. cymitquimica.comcymitquimica.com Future research should focus on systematically investigating the regioselectivity and stereoselectivity of reactions at each functional group. For instance, the hydroxyl group offers a site for derivatization, potentially leading to new compounds with unique properties. cymitquimica.com The bromine atom's electrophilic nature allows for various substitution reactions, which could be further explored with a wider range of nucleophiles. evitachem.com

Key areas for investigation include:

Competitive Reactivity Studies: Systematically studying the reaction conditions that favor substitution at the bromine versus derivatization at the hydroxyl group.

Directed Metalation: Investigating the use of directing groups to achieve selective functionalization at specific positions on the pyridine (B92270) ring.

Photocatalyzed Reactions: Exploring the use of light-mediated reactions, such as hydrogen atom transfer (HAT), to activate otherwise inert C-H bonds on the molecule, opening new avenues for functionalization. acs.org

Development of Highly Efficient and Atom-Economical Synthetic Routes

Current synthetic methods for producing 2-Bromo-6-methoxypyridin-4-ol and its derivatives can often be improved in terms of efficiency and environmental impact. Future efforts should be directed towards developing more atom-economical and sustainable synthetic strategies. This includes exploring one-pot reactions and catalyst-free conditions to minimize waste and energy consumption. beilstein-journals.orgbeilstein-journals.org

Potential strategies include:

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and facilitate scalability.

Biocatalysis: Employing enzymes to catalyze specific transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups.

Novel Catalytic Systems: Investigating new catalysts, such as those based on earth-abundant metals, to replace more expensive and toxic heavy metal catalysts often used in cross-coupling reactions. beilstein-journals.org

A comparative table of potential synthetic improvements is presented below:

| Current Method | Proposed Improvement | Potential Advantages |

| Multi-step batch synthesis | One-pot or flow synthesis | Reduced reaction time, increased yield, improved safety |

| Use of stoichiometric reagents | Catalytic approaches | Reduced waste, lower cost, increased atom economy |

| Harsh reaction conditions | Mild, biocatalytic methods | Energy savings, higher selectivity, reduced byproducts |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. nips.ccengineering.org.cn For this compound, these computational tools can be leveraged to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. arxiv.org

Specific applications include:

Retrosynthesis Prediction: Using AI algorithms to identify potential starting materials and reaction sequences for the synthesis of complex target molecules derived from this compound. engineering.org.cn

Reaction Condition Optimization: Employing ML models to analyze large datasets of experimental data and predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction. nih.gov

Predictive Reactivity Models: Developing models that can accurately predict the reactivity of different sites on the molecule, guiding experimental design and saving resources. nips.ccarxiv.org

Expansion of Applications in Emerging Fields of Chemical Science

The unique electronic and structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry. Future research should explore its potential in emerging areas such as materials science and chemical biology.

Potential areas of application include:

Organic Electronics: Investigating the use of its derivatives in the development of new organic light-emitting diodes (OLEDs), sensors, and other electronic devices. evitachem.comresearchgate.net

Functional Materials: Exploring its incorporation into polymers and metal-organic frameworks (MOFs) to create materials with tailored properties for applications such as gas storage, catalysis, and separation.

Chemical Probes: Designing and synthesizing derivatives that can be used as fluorescent probes or imaging agents to study biological processes in real-time.

Contribution to Sustainable Chemistry and Circular Economy Principles

The principles of sustainable chemistry and the circular economy are becoming increasingly important in the chemical industry. wbcsd.orgscispace.com Future research on this compound should align with these principles by focusing on resource efficiency, waste minimization, and the development of recyclable materials. suschem.orgcefic.org

Key considerations for sustainable research include:

Renewable Feedstocks: Investigating the synthesis of the pyridine core from biomass-derived starting materials.

Catalyst Recycling: Developing methods for the efficient recovery and reuse of catalysts employed in its synthesis and derivatization.

Design for Degradability: Designing derivatives that can be easily broken down into non-toxic components at the end of their lifecycle, contributing to a circular chemical economy. scispace.com

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new technologies and a more sustainable chemical future.

Q & A

Q. What statistical approaches address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Apply design of experiments (DoE) to identify critical variables (e.g., reagent equivalents, temperature). Use ANOVA to assess significance and response surface methodology (RSM) to optimize conditions. Control charts (e.g., X-bar and R charts) monitor process stability across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.